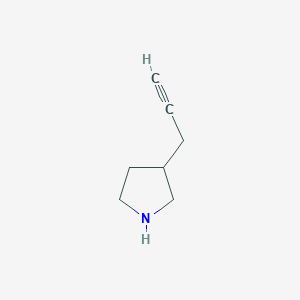
3-(Prop-2-yn-1-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-yn-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a prop-2-yn-1-yl substituent at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine typically involves the cyclization of N-allyl-substituted 2-alkynylamines. One efficient method is the Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of these amines with Et2Zn . This reaction is tolerant to various substituents on the alkyne and can be performed in solvents like dichloromethane, hexane, toluene, and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of transition metal-catalyzed cyclization reactions, such as those involving titanium and magnesium catalysts, is a promising approach for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.
Substitution: The compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-yn-1-yl)pyrrolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine involves its interaction with molecular targets through various pathways:
Photosensitization: Both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways.
Enzyme Inhibition: Some derivatives of the compound inhibit enzymes like P450 aromatase by binding to the active site and blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-2-enyl)pyrrolidine: Similar in structure but with a double bond instead of a triple bond.
3-(Cyclohexylmethyl)pyrrolidine: Contains a cyclohexylmethyl group instead of a prop-2-yn-1-yl group.
Uniqueness
3-(Prop-2-yn-1-yl)pyrrolidine is unique due to its triple bond, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new materials and studying various chemical and biological processes .
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
3-prop-2-ynylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h1,7-8H,3-6H2 |
InChI-Schlüssel |
XFVRONUUXBJNFI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


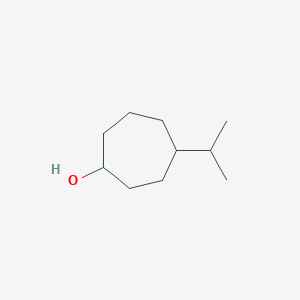
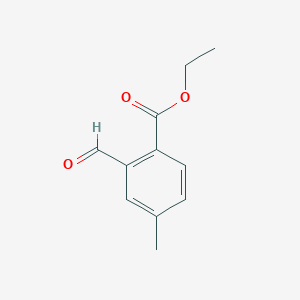



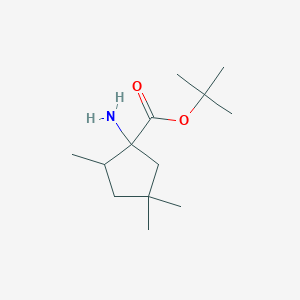
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
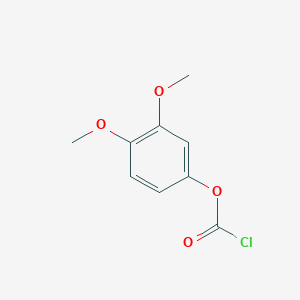
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
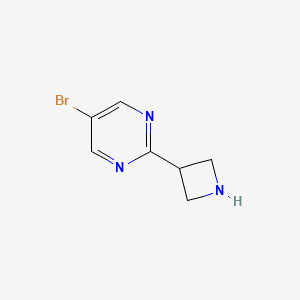
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
